molecular formula C21H21N3O2S B612199 AZD1208 CAS No. 1204144-28-4

AZD1208

Cat. No.: B612199
CAS No.: 1204144-28-4
M. Wt: 379.5 g/mol
InChI Key: MCUJKPPARUPFJM-UWCCDQBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD1208 is a potent and selective inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3. These kinases are involved in various cellular processes such as cell proliferation, survival, and differentiation. This compound has shown significant efficacy in preclinical models of acute myeloid leukemia, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD1208 begins with commercially available starting materials and proceeds through a series of carefully optimized steps to construct its benzylidene-1,3-thiazolidine-2,4-dione core . Key stages include:

Core Structure Formation

The thiazolidine-2,4-dione moiety is synthesized via cyclization reactions, typically involving cysteine derivatives and carbonyl compounds. Subsequent condensation with a substituted benzaldehyde derivative introduces the benzylidene group, forming the central scaffold . Reaction conditions for this step often require anhydrous solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like piperidine to facilitate Knoevenagel condensation .

Functional Group Modifications

The intermediate undergoes functionalization to install the 2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl substituent. This involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to introduce the aminopiperidine group . Precise control of temperature (60–100°C) and pressure ensures optimal yield and minimizes side reactions.

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagents/CatalystsSolventTemperatureYield (%)
Core cyclizationPiperidineDMF80°C75–85
Benzylidene formationBenzaldehyde derivativeTHFReflux65–75
Aminopiperidine couplingPd(OAc)₂, XantphosToluene100°C50–60

Data adapted from large-scale production protocols .

Industrial-Scale Production

Industrial manufacturing of this compound prioritizes scalability, cost-efficiency, and compliance with Good Manufacturing Practices (GMP). AstraZeneca’s production pipeline employs continuous flow reactors to enhance reaction consistency and reduce waste . Critical considerations include:

Process Optimization

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused to lower costs .

  • Solvent Recovery : Distillation systems reclaim THF and DMF, reducing environmental impact.

  • In-Line Analytics : HPLC and mass spectrometry monitor reaction progress in real time .

Purification and Isolation

Crude product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Final purity exceeds 98%, as verified by high-performance liquid chromatography (HPLC) .

Quality Control and Analytical Characterization

Stringent quality control ensures batch-to-batch consistency and regulatory compliance. Key protocols include:

Table 2: Quality Control Parameters for this compound

ParameterMethodSpecification
PurityHPLC (C18 column)≥98.0%
Residual solventsGC-MS≤500 ppm (DMF, THF)
Heavy metalsICP-MS≤10 ppm
Chiral purityChiral HPLC≥99.5% enantiomeric excess

Data sourced from Certificate of Analysis (COA) documents .

Formulation Considerations

For preclinical studies, this compound is formulated as a dimethyl sulfoxide (DMSO) stock solution (≥18.95 mg/mL) . In vivo administration protocols use suspensions in PEG 300/Tween 80/ddH₂O or corn oil to enhance bioavailability .

Challenges and Innovations

Solubility Limitations

This compound’s poor aqueous solubility (insoluble in H₂O or ethanol) necessitates advanced formulation strategies, such as nanoemulsions or liposomal encapsulation, to improve pharmacokinetics .

Stereochemical Control

The (3R)-3-aminopiperidine moiety requires asymmetric synthesis techniques to ensure high enantiomeric purity. Enzymatic resolution or chiral auxiliaries are employed to achieve ≥99.5% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

AZD1208 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

AZD1208 has a wide range of scientific research applications, including:

Mechanism of Action

AZD1208 exerts its effects by selectively inhibiting the activity of Pim kinases. These kinases are involved in the phosphorylation of various substrates that regulate cell cycle progression, survival, and protein synthesis. By inhibiting Pim kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets include proteins such as Bcl-2 antagonist of cell death, 4EBP1, and p70S6K, which are involved in the regulation of apoptosis and protein translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD1208

This compound is unique due to its high selectivity for all three Pim kinase isoforms and its oral bioavailability. It has demonstrated significant efficacy in preclinical models of acute myeloid leukemia, making it a promising candidate for further clinical development. Additionally, its ability to inhibit Pim kinase activity at nanomolar concentrations sets it apart from other similar compounds .

Biological Activity

AZD1208 is a potent pan-PIM kinase inhibitor that has garnered attention for its biological activity in various cancer types, particularly acute myeloid leukemia (AML) and solid tumors. This compound targets PIM kinases (PIM1, PIM2, and PIM3), which play crucial roles in cell survival, proliferation, and apoptosis. The following sections detail its biological activity, including mechanisms of action, preclinical studies, clinical trials, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the inhibition of PIM kinase activity. The compound has demonstrated IC50 values of 0.4 nM for PIM1, 1.9 nM for PIM3, and 5.0 nM for PIM2, indicating a strong selectivity for these kinases over other protein kinases .

Key Mechanisms:

  • Cell Cycle Arrest and Apoptosis : this compound induces cell cycle arrest and apoptosis in AML cell lines both in vitro and in vivo .
  • Inhibition of Tumor Growth : In preclinical models, this compound has been shown to inhibit the growth of tumor xenografts significantly .
  • Downregulation of Viral Replication : In addition to its anticancer properties, this compound reduces replication of Mayaro virus in HeLa cells and human dermal fibroblasts (HDFs), showcasing its potential antiviral effects .

Preclinical Studies

Several studies have explored the efficacy of this compound across different cancer models:

  • Prostate Cancer : In nude mice carrying prostate tissue grafts overexpressing c-MYC and PIM1, this compound treatment resulted in significantly smaller graft sizes compared to controls . The study indicated that this compound could effectively reduce tumorigenicity in prostate cancer cells.
  • Gastric Cancer : Research demonstrated that this compound suppressed gastric cancer cell proliferation through autophagy rather than apoptosis. The compound increased the expression of LC3B, a marker for autophagy, indicating a dose-dependent relationship with growth inhibition .
  • Chronic Lymphocytic Leukemia (CLL) : this compound induced modest cell death in CLL cells while sparing healthy lymphocytes. This selectivity suggests a favorable therapeutic index for treating hematological malignancies .

Clinical Trials

This compound has undergone multiple clinical trials to assess its safety and efficacy:

  • Phase I Studies : Two open-label studies evaluated this compound in patients with recurrent or refractory AML and advanced solid tumors. The trials involved 32 AML patients treated with doses up to 700 mg daily. While the drug was generally well tolerated at this dose, adverse events included nausea (37.5%), diarrhea (21.9%), and fatigue (18.8%) . Notably, reductions in peripheral blasts were observed in some patients, although no complete responses were recorded.
  • Solid Tumor Study : In another trial involving solid tumors, this compound was administered to 35 patients with a median treatment duration of 41 days. The best response noted was stable disease, with similar adverse events reported as seen in the AML cohort .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study TypeCancer TypeKey Findings
PreclinicalProstate CancerReduced tumor size; effective in inhibiting tumorigenicity
PreclinicalGastric CancerInduces autophagy; inhibits proliferation via LC3B upregulation
Clinical TrialAMLWell tolerated at 700 mg; reductions in peripheral blasts observed
Clinical TrialSolid TumorsStable disease as best response; similar adverse events as AML study

Q & A

Basic Research Questions

Q. What are the primary molecular targets of AZD1208, and how can researchers validate target engagement in experimental models?

this compound is a pan-PIM kinase inhibitor with IC50 values of 0.4 nM (Pim1), 5 nM (Pim2), and 1.9 nM (Pim3) in enzymatic assays . To validate target engagement, measure phosphorylation levels of downstream PIM substrates (e.g., p70S6K, 4E-BP1) via Western blot or reverse-phase protein array (RPPA) in AML cell lines like MOLM-16 or KG-1a . Dose-dependent reductions in phosphorylation (e.g., S6 at Ser235/236) correlate with PIM inhibition efficacy .

Q. Which in vitro models are most sensitive to this compound, and what factors influence variability in response?

AML cell lines MOLM-16, MV-4-11, and KG-1a show high sensitivity (GI50 < 100 nM), while OCI-AML-3 and MOLM-13 are less responsive . Sensitivity correlates with baseline PIM expression, STAT5 activation, and FLT3-ITD mutations. For example, FLT3-wild-type OCI-AML-3 exhibits minimal changes in mTOR pathway proteins post-treatment, unlike FLT3-mutated MOLM-16 .

Q. What are the recommended protocols for handling and solubilizing this compound in preclinical studies?

this compound is soluble in DMSO (≥10 mM stock). For cell-based assays, use concentrations ≤10 μM to avoid off-target effects. Store powder at -20°C (stable for 3 years) and avoid repeated freeze-thaw cycles of dissolved stocks . Include vehicle controls (DMSO ≤0.1%) to account for solvent-induced artifacts.

Advanced Research Questions

Q. How does this compound induce cytostatic effects without consistent apoptosis in AML models, and how can researchers reconcile this contradiction?

this compound reduces cell proliferation via mTOR pathway modulation (e.g., inhibition of S6 and 4E-BP1 phosphorylation) and RNA/protein synthesis suppression, rather than direct apoptosis . In gastric cancer models, it triggers autophagic cell death via LC3B upregulation . To resolve mechanistic contradictions, combine apoptosis assays (annexin V/PI) with cell cycle analysis (flow cytometry) and autophagy markers (LC3B-II/I ratio) .

Q. What experimental strategies can identify off-target effects of this compound in complex biological systems?

Kinase profiling reveals this compound binds CDK7 at 43-fold higher concentrations than PIM kinases, though no functional CDK7 inhibition is observed . Use phenotypic assays (e.g., RNA Pol2 phosphorylation for CDK7 activity) and proteomic screens (RPPA) to detect off-target pathway modulation . Cross-validate findings with genetic knockdown (siRNA/shRNA) of suspected off-targets.

Q. How can researchers optimize combination therapies involving this compound, given its context-dependent synergies?

this compound synergizes with Akt inhibitors (e.g., AZD2014) in gastric cancer by dual suppression of mTORC1/2 and PIM pathways . Design combination studies using fixed-ratio dose matrices (Chou-Talalay method) and pathway analysis (Ingenuity IPA) to identify synergistic nodes. In AML, prioritize combinations targeting ribosome biogenesis (this compound) and glycolysis (AZD2014) .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) models are validated for this compound in preclinical tumor growth inhibition studies?

The Simeoni TGI model accurately describes this compound efficacy in xenografts, with parameters like tumor growth rate constant (k2=0.0020ng2/mL.day1k_2 = 0.0020 \, \text{ng}^2/\text{mL.day}^{-1}) . Use compartmental PK analysis (e.g., oral dosing at 3–30 mg/kg) to correlate plasma exposure with tumor volume reduction. Include lifespan-based models to account for delayed drug effects .

Q. Methodological Considerations

  • Data Interpretation : Conflicting results (e.g., apoptosis vs. autophagy) may reflect cell-type-specific signaling crosstalk. Use multi-omics approaches (transcriptomics/proteomics) to contextualize mechanisms .
  • Experimental Design : For in vivo studies, prioritize FLT3-ITD-mutated AML models (e.g., MV-4-11) due to heightened this compound sensitivity .
  • Reproducibility : Standardize cell volume measurements (Coulter counter) and protein synthesis assays (puromycin incorporation) to quantify this compound-induced cytostasis .

Properties

IUPAC Name

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUJKPPARUPFJM-UWCCDQBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026025
Record name (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204144-28-4
Record name AZD-1208
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1208
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.